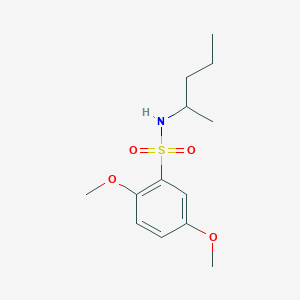![molecular formula C19H27FN2O5 B4117021 N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate](/img/structure/B4117021.png)
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate
Vue d'ensemble
Description
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate, also known as FGIN-1-27, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to have affinity towards the dopamine D3 receptor.
Mécanisme D'action
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate acts as a partial agonist at the dopamine D3 receptor. It has been found to modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction. N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate has been found to reduce drug-seeking behavior in animal models of addiction.
Biochemical and Physiological Effects:
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate has been found to have various biochemical and physiological effects. It has been found to increase dopamine release in the nucleus accumbens, which is involved in reward processing. N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate has several advantages and limitations for lab experiments. One advantage is that it has been found to have high selectivity towards the dopamine D3 receptor, which reduces the likelihood of off-target effects. One limitation is that it has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate. One direction is to investigate its potential use in the treatment of depression and schizophrenia. Another direction is to investigate its potential use in combination with other drugs for the treatment of addiction. Finally, further studies are needed to investigate the long-term effects of N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate on the brain and behavior.
Conclusion:
In conclusion, N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. It has been found to have affinity towards the dopamine D3 receptor and has been studied for its potential use in the treatment of drug addiction, depression, and schizophrenia. N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate acts as a partial agonist at the dopamine D3 receptor and modulates the activity of the mesolimbic dopamine system. Further studies are needed to investigate its potential use in combination with other drugs and its long-term effects on the brain and behavior.
Applications De Recherche Scientifique
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate has been studied for its potential therapeutic applications in various diseases. It has been found to have affinity towards the dopamine D3 receptor, which is involved in the regulation of mood, reward, and addiction. N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate has been studied for its potential use in the treatment of drug addiction, depression, and schizophrenia.
Propriétés
IUPAC Name |
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O.C2H2O4/c18-16-11-7-6-10-15(16)17(21)20-13-12-19-14-8-4-2-1-3-5-9-14;3-1(4)2(5)6/h6-7,10-11,14,19H,1-5,8-9,12-13H2,(H,20,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTNXBQRYQCWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCNC(=O)C2=CC=CC=C2F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3,4-dichlorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4116943.png)
![2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide](/img/structure/B4116951.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4116958.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-phenylglycinamide](/img/structure/B4116968.png)
![1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone](/img/structure/B4116971.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B4116972.png)
![N-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B4116981.png)
![N-[3-(benzylthio)-4-hydroxy-1-naphthyl]-4-methoxy-3-nitrobenzenesulfonamide](/img/structure/B4116985.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4116993.png)
![1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide](/img/structure/B4117000.png)

